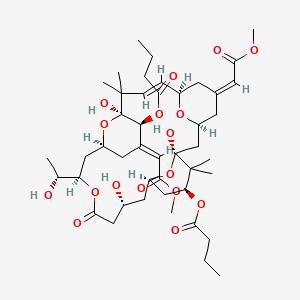

Bryostatin 8

Description

Properties

Molecular Formula |

C45H68O17 |

|---|---|

Molecular Weight |

881 g/mol |

IUPAC Name |

[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate |

InChI |

InChI=1S/C45H68O17/c1-10-12-36(48)59-35-24-32-21-29(47)22-40(52)58-34(26(3)46)23-31-19-28(20-39(51)56-9)41(60-37(49)13-11-2)45(54,62-31)42(4,5)15-14-30-16-27(18-38(50)55-8)17-33(57-30)25-44(53,61-32)43(35,6)7/h14-15,18,20,26,29-35,41,46-47,53-54H,10-13,16-17,19,21-25H2,1-9H3/b15-14+,27-18+,28-20+/t26-,29-,30+,31+,32-,33+,34-,35+,41+,44+,45-/m1/s1 |

InChI Key |

SZVIECHSRIAHOF-LYSQEUSESA-N |

SMILES |

CCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)C(C)O)O |

Isomeric SMILES |

CCCC(=O)O[C@H]1C[C@H]2C[C@H](CC(=O)O[C@H](C[C@@H]3C/C(=C\C(=O)OC)/[C@@H]([C@@](O3)(C(/C=C/[C@H]4C/C(=C\C(=O)OC)/C[C@H](O4)C[C@@](C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)[C@@H](C)O)O |

Canonical SMILES |

CCCC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)C(C)O)O |

Synonyms |

bryostatin 8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bryostatin 8 and Analogs

Convergent Total Synthesis Strategies for Bryostatin (B1237437) 8

Convergent syntheses, which involve the independent synthesis of complex fragments that are later coupled, are highly desirable for complex molecules like bryostatin 8. This approach allows for the efficient assembly of the final target from well-defined precursors.

Organosilane-Based Approaches

A notable convergent total synthesis of this compound has been achieved utilizing an organosilane-based strategy. nih.govthieme-connect.com This approach leverages the unique reactivity of organosilane reagents to construct key structural motifs of the molecule with high stereoselectivity. nih.gov The synthesis strategically divides the molecule into a "northern" fragment and a "southern" fragment, which are coupled late in the synthesis. researchgate.net The power of this strategy lies in the use of geminal bis(silane) moieties as bifunctional synthons, participating in distinct and crucial transformations. thieme-connect.com

Geminal Bis(silane)-Mediated Cyclizations and Rearrangements

A cornerstone of the organosilane-based strategy is the application of geminal bis(silane) chemistry for the construction of the pyran rings. researchgate.net Specifically, the C ring of this compound is stereoselectively formed through a geminal bis(silane)-based researchgate.netresearchgate.net-Brook rearrangement. nih.gov This rearrangement facilitates the formation of a key carbon-carbon bond, setting the stereochemistry of the C ring. Furthermore, the crucial coupling of the northern and southern fragments is accomplished via a geminal bis(silane)-based Prins cyclization to form the B ring. nih.gov This key transformation showcases the utility of this organosilane-based method in efficiently joining complex molecular fragments. nih.govresearchgate.net

Prins Cyclization in Macrocyclic Assembly

The Prins cyclization, a powerful carbon-carbon bond-forming reaction, has proven to be a valuable tool in the synthesis of bryostatins and their analogs. In the context of this compound synthesis, an intramolecular geminal bis(silyl) Prins cyclization was instrumental in establishing the B-ring with excellent cis-Z selectivity. researchgate.netresearchgate.net This reaction involves the acid-mediated cyclization of a homoallylic alcohol onto an aldehyde, and the presence of the geminal bis(silyl) group provides exceptional stereochemical control. researchgate.net This methodology has also been applied in a broader context for the synthesis of various bryostatin analogues, demonstrating its versatility in constructing the B-ring tetrahydropyran (B127337) architecture. nih.gov The development of Prins-driven macrocyclization strategies has significantly advanced the field, enabling more concise and convergent total syntheses of potent bryostatins. nih.gov

Fragment Synthesis and Coupling Protocols

The success of a convergent synthesis hinges on the efficient and stereocontrolled preparation of its constituent fragments and their subsequent coupling.

Stereoselective Construction of Pyranyl Ring Systems

The three pyran rings (A, B, and C) of this compound present a significant synthetic challenge due to their dense and specific stereochemical functionalization. The organosilane-based strategy employs distinct methods for the construction of each ring. researchgate.net For instance, the northern part of the molecule, containing the A ring, was prepared using hydrosilylation followed by Fleming-Tamao oxidation. researchgate.net The C ring's precursor was constructed via a researchgate.netresearchgate.net-Brook rearrangement/addition of a geminal bis(silyl) homoallylic alcohol with an aldehyde. researchgate.net The B ring was then formed through the aforementioned Prins cyclization, which also served to couple the major fragments of the molecule. researchgate.net

The synthesis reported by Song and co-workers illustrates a detailed fragment preparation. organic-chemistry.org The synthesis of one key fragment began with commercially available pantolactone. organic-chemistry.org Another key fragment was prepared starting from an epoxide derived from aspartic acid. organic-chemistry.org These fragments were then coupled using a TMSOTf-mediated addition, followed by an acid-catalyzed cyclization to form the seco-intermediate of this compound. organic-chemistry.org

| Ring | Key Synthetic Strategy | Reactants/Reagents | Outcome |

| A Ring | Hydrosilylation/Fleming-Tamao Oxidation | Alkyne, Hydrosilane, Oxidant | Ketone formation for further elaboration |

| B Ring | Geminal bis(silyl) Prins Cyclization | Homoallylic alcohol, Aldehyde, Lewis Acid | cis-2,6-disubstituted tetrahydropyran with Z-exocyclic vinylsilane |

| C Ring | Geminal bis(silane)-based researchgate.netresearchgate.net-Brook Rearrangement | Geminal bis(silyl) homoallylic alcohol, Aldehyde | Stereoselective construction of the pyran ring |

Late-Stage Macrocyclization Techniques

The final and often most challenging step in the synthesis of macrolides like this compound is the macrocyclization, the formation of the large ring. A common strategy involves macrolactonization, the intramolecular formation of an ester bond between a carboxylic acid and a hydroxyl group on a long, linear precursor. The Yamaguchi esterification is a frequently employed method for this purpose. In the synthesis of bryostatin 2, a close analog of this compound, a bryopyran seco acid was subjected to macrolactonization under Yamaguchi conditions to form the 20-membered ring. acs.org Similarly, in a synthesis of bryostatin 7, after coupling of the major fragments, a Yamaguchi cyclization was used to form the macrocycle. organic-chemistry.org The success of these late-stage cyclizations is highly dependent on the conformation of the linear precursor and the reaction conditions employed.

Design Principles for Synthetically Accessible this compound Analogs

The significant therapeutic potential of bryostatins, including this compound, has been a major driving force for the development of synthetic routes to these complex molecules. However, the low natural abundance and intricate structures of these marine-derived macrolides present substantial challenges to their supply for clinical investigation. stanford.edunatap.org To overcome these hurdles, research has increasingly focused on the design and synthesis of simplified, yet functionally potent, analogs. This approach aims to capture the essential biological activity of the natural products within molecules that are significantly easier to synthesize, modify, and produce on a larger scale. The design of these analogs is guided by a set of sophisticated principles that leverage an understanding of the structure-function relationships of the bryostatin pharmacophore.

Function-Oriented Synthesis (FOS) Paradigm

A leading strategy in the development of bryostatin analogs is Function-Oriented Synthesis (FOS). acs.org This paradigm shifts the focus from the recreation of a complex natural product to the creation of novel, simplified structures that reproduce the function of the natural lead. acs.orgpnas.org The core principle of FOS is that the biological activity of a complex molecule often resides in a specific subset of its functional groups, known as the pharmacophore. By identifying these key features, it becomes possible to design simpler scaffolds that present these groups in the correct spatial orientation to elicit the desired biological response. acs.orgrsc.org

In the context of bryostatins, extensive research, including computer modeling, led to the hypothesis that the molecule can be divided into two key domains: a "recognition domain" and a "spacer domain". nih.govpnas.org

Recognition Domain: This region, primarily comprising the C-ring and the C1-lactone, is believed to be responsible for binding to the target protein, Protein Kinase C (PKC). nih.govacs.org It contains the key hydrogen-bonding functionalities (C1, C19, and C26 oxygens) that mimic the endogenous PKC activator, diacylglycerol (DAG). acs.org

Spacer Domain: This domain, encompassing the A- and B-rings, is thought to act as a conformational scaffold, holding the recognition domain in the correct orientation for effective binding and potentially influencing properties like membrane association. nih.govpnas.org

The FOS approach, therefore, involves designing analogs that retain the critical recognition domain while replacing the complex spacer domain with simpler, more synthetically tractable structures. nih.gov This strategy has successfully yielded numerous "bryologs" that are not only easier to synthesize but, in some cases, exhibit potency and PKC binding affinities comparable or even superior to natural bryostatins. stanford.edursc.orgnih.gov The first functional analog prepared via total synthesis was reported in 1998 and was more than 25 steps shorter to produce than the most concise synthesis of a natural bryostatin at the time. natap.orgnih.gov

Rational Design for Simplified Structural Scaffolds

Key strategies for scaffold simplification include:

A-Ring Modification: The pyran A-ring can be replaced with less complex structures that still enforce the required conformation. For instance, one successful analog replaced the A-ring pyran entirely with a conformationally restricting tertiary-butyl group. pnas.orgpnas.org This modification dramatically simplifies the synthesis while maintaining potent PKC binding.

B-Ring Simplification: The central B-ring has been a target for innovative synthetic strategies that simplify its construction. Instead of building a pre-formed B-ring, many analog syntheses now form it during the macrocyclization step, for example, through a Prins cyclization, which can generate B-ring dioxane analogs. stanford.edunih.gov

Removal of Stereocenters: Each stereocenter adds a layer of synthetic complexity. Rational design aims to identify and remove non-essential stereocenters, particularly within the spacer domain, without compromising the molecule's three-dimensional pharmacophore presentation.

These design choices have led to analogs with significantly reduced synthetic step counts. For example, the first designed bryologs required fewer than 30 steps, a substantial improvement over the 70+ steps needed for early total syntheses of the natural product. rsc.orgacs.org

| Compound | Key Structural Modification | PKC Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Bryostatin 1 | Natural Product | 1.4 | nih.gov |

| Analog 1 ("Nanolog") | Simplified A/B-ring spacer | 3.4 | pnas.orgnih.gov |

| Analog 2 | A-ring pyran replaced by t-butyl group | 8.3 | pnas.org |

| Analog 3 ("Picolog") | Further optimized simplified spacer | <1.0 | stanford.eduacs.org |

Modular Synthetic Strategies for Diversified Analogs

A critical aspect of modern analog design is the use of modular synthetic strategies. caltech.edu A modular synthesis is a convergent approach where a target molecule is assembled from several distinct, interchangeable building blocks or "modules" of intermediate complexity. caltech.edu This approach is exceptionally powerful for creating libraries of diversified analogs, as variations can be introduced by simply swapping out one module for another in a late-stage coupling reaction. nih.gov

For bryostatin analogs, a common modular disconnection is made between the spacer and recognition domains. nih.gov The synthetic strategy involves:

Independent Synthesis of Modules: A recognition domain precursor (e.g., a functionalized C-ring fragment) and various simplified spacer domain precursors are synthesized separately. natap.orgnih.gov

Convergent Fragment Coupling: The two modules are joined together in a late-stage reaction. Common coupling strategies include Yamaguchi esterification to connect the fragments, followed by a macrocyclization event to form the final macrolactone. nih.govmdpi.com

Late-Stage Macrocyclization: The B-ring is often formed concurrently with the macrocycle closure. A notable example is the Prins-driven macrocyclization, where an esterification is followed by an acid-catalyzed cyclization to form the B-ring pyran and complete the macrocyclic structure in a single, efficient operation. stanford.edunatap.org

Molecular and Cellular Mechanisms of Bryostatin 8 Action

Modulation of Protein Kinase C (PKC) Isozymes by Bryostatin (B1237437) 8

The biological activity of Bryostatin 8, like other bryostatins, is linked to its ability to activate Protein Kinase C (PKC). nih.gov Studies comparing the antitumor effects of Bryostatins 1, 5, and 8 found that they induced equivalent inhibition of melanoma growth, suggesting a shared mechanism of action through PKC activation. nih.gov However, detailed molecular studies focusing specifically on this compound's interaction with PKC isozymes are limited compared to the extensive research on Bryostatin 1. The following sections describe the established mechanisms for the bryostatin class, primarily elucidated through studies of Bryostatin 1.

Bryostatins are potent modulators of PKC, binding to the C1 domain within the enzyme's regulatory region. nih.govaacrjournals.org This is the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters. nih.govnih.gov The binding of a bryostatin molecule to the C1 domain mimics DAG, leading to the activation of conventional and novel PKC isoforms. aacrjournals.orgacs.org

While specific binding affinity values for this compound are not detailed in the available literature, extensive studies on Bryostatin 1 have established its high affinity for various PKC isoforms, with dissociation constants (Kᵢ) in the low nanomolar to picomolar range. frontiersin.orgaphios.com For instance, the binding affinities of Bryostatin 1 for PKCα, PKCβ2, PKCδ, and PKCε have been reported as 1.35 nM, 0.42 nM, 0.26 nM, and 0.24 nM, respectively. frontiersin.org It is hypothesized that this compound interacts with the C1 domain in a similar high-affinity manner to exert its biological effects. nih.gov

Upon binding to the C1 domain, bryostatins induce the translocation of PKC isozymes from the cytosol to cellular membranes, a key step in their activation. frontiersin.orgnih.gov Studies with Bryostatin 1 demonstrate that this activation is not uniform across all isoforms and can be biphasic, depending on the concentration and duration of exposure. frontiersin.orgnih.gov

Activation: Bryostatin 1 potently activates multiple PKC isoforms, with a particular preference noted for PKCε and PKCδ. frontiersin.orgnih.gov Short-term exposure leads to rapid enzyme activation and phosphorylation of downstream targets. frontiersin.org

Downregulation: Prolonged exposure to bryostatins can lead to the opposite effect: the downregulation of PKC isoforms. aacrjournals.orgnih.gov This process involves the proteolytic degradation of the activated PKC enzyme. mdpi.com Bryostatin 1 has been shown to cause a more rapid downregulation of PKCα compared to phorbol esters. aacrjournals.orgnih.gov In contrast, it displays a unique, biphasic dose-response for the downregulation of PKCδ, where high concentrations can paradoxically protect the enzyme from degradation. aacrjournals.orgnih.gov

While this compound is presumed to follow a similar pattern of PKC modulation, specific studies detailing its differential effects on PKCα, δ, and ε activation and downregulation are not available.

A defining characteristic of the bryostatin class, particularly Bryostatin 1, is its ability to act as a functional antagonist to many biological responses induced by phorbol esters, despite both being potent PKC activators. nih.govnih.gov Phorbol esters are classic tumor promoters, whereas bryostatins are not and can inhibit tumor promotion by phorbol esters. aphios.comnih.gov

This functional antagonism is believed to arise from the distinct ways bryostatins and phorbol esters modulate PKC. Differences in the translocation patterns, the specific PKC isoforms activated, and the kinetics of activation and downregulation contribute to their divergent biological outcomes. nih.govnih.gov For example, Bryostatin 1 often induces a more transient response compared to the sustained activation by phorbol esters. nih.gov Although this compound shares the core PKC-activating mechanism with other bryostatins, specific research confirming its antagonistic relationship with phorbol esters has not been detailed. nih.gov

Influence on Intracellular Signal Transduction Pathways

PKC/RASGRP1/ERK Signaling Pathway Activation

Bryostatins function as powerful agonists of Protein Kinase C (PKC) by binding to their C1 domain, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This initial activation of PKC is a critical event that triggers a cascade of downstream signaling.

One of the key pathways affected is the Ras/ERK pathway, which is initiated through the guanine nucleotide exchange factor RasGRP1. Synthetic bryostatin analogs have been demonstrated to rapidly activate RasGRP1 signaling. Upon PKC activation by a bryostatin analog, RasGRP1 is recruited to the cell membrane. This recruitment is a crucial step for RasGRP1 to catalyze the exchange of GDP for GTP on Ras, thereby activating it. Activated Ras, in turn, initiates the phosphorylation cascade of the MAPK/ERK pathway (Raf-MEK-ERK), which is pivotal for T-cell activation and other cellular responses. This PKC-dependent activation of the RasGRP1/Ras/ERK pathway is a central mechanism by which bryostatins exert their biological effects.

| Pathway Component | Role in Signaling | Effect of Bryostatin Analog Treatment |

| Protein Kinase C (PKC) | Initial receptor/enzyme | Potent activation |

| RasGRP1 | Guanine nucleotide exchange factor | Recruitment to membrane and activation |

| Ras | Small GTPase | Activation (GTP-bound state) |

| ERK (MAPK) | Downstream kinase | Phosphorylation and activation |

Regulation of Gene Expression and Early Response Proteins (e.g., cFos, EGR1)

The activation of the MAPK/ERK signaling cascade by bryostatins has direct consequences on gene expression, particularly on a class of genes known as immediate early genes (IEGs). These genes are rapidly and transiently activated in response to cellular stimuli without the need for new protein synthesis. Among the most well-characterized IEGs are cFos and Early Growth Response 1 (EGR1), both of which encode transcription factors.

The MAPK/ERK pathway is a well-established upstream regulator of both cFos and EGR1. Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as Elk-1, which in turn bind to regulatory elements on the promoters of the cFos and EGR1 genes, driving their transcription. nih.govksdb.org Therefore, by activating the PKC/ERK pathway, bryostatin treatment can induce the expression of these key regulatory proteins. drugbank.com cFos and EGR1 play subsequent roles in modulating cellular processes like differentiation, proliferation, and apoptosis by regulating the expression of a host of late-response genes. frontiersin.orgfrontiersin.org

| Gene/Protein | Type | Upstream Regulator |

| cFos | Immediate Early Gene / Transcription Factor | MAPK/ERK Pathway |

| EGR1 | Immediate Early Gene / Transcription Factor | MAPK/ERK Pathway |

Effects on Apoptotic Signaling Cascades

The influence of bryostatin analogs on apoptosis is highly context-dependent, with studies reporting both pro-apoptotic and anti-apoptotic effects depending on the cell type and specific bryostatin analog.

In acute monocytic leukemia cells, Bryostatin 5 has been shown to be a potent inducer of apoptosis. researchgate.netnih.gov This effect is mediated through the intrinsic (mitochondrial) pathway of apoptosis. Treatment with Bryostatin 5 leads to an upregulation of the pro-apoptotic protein PUMA (p53 Upregulated Modulator of Apoptosis). researchgate.netnih.gov This subsequently alters the balance of Bcl-2 family proteins, causing a significant increase in the expression of pro-apoptotic members Bak and Bax, while decreasing the anti-apoptotic protein Bcl-XL. nih.gov This shift promotes mitochondrial membrane permeabilization, leading to the activation of the caspase cascade, specifically cleaved caspase 9 and cleaved caspase 3, which execute the apoptotic program. nih.gov

Conversely, in LNCaP prostate cancer cells, Bryostatin 1 was found to prevent apoptosis induced by phorbol esters. nih.gov This protective effect was linked to its inability to promote the translocation of PKCδ to the plasma membrane, which is a necessary step for the release of the death factor TNFα in this specific cellular model. nih.gov

| Apoptotic Protein | Family/Role | Effect of Bryostatin 5 Treatment (Leukemia Cells) |

| PUMA | BH3-only protein | Increased expression researchgate.netnih.gov |

| Bak | Pro-apoptotic Bcl-2 family | Increased expression nih.gov |

| Bax | Pro-apoptotic Bcl-2 family | Increased expression nih.gov |

| Bcl-XL | Anti-apoptotic Bcl-2 family | Decreased expression nih.gov |

| Caspase 9 | Initiator caspase | Cleavage/Activation nih.gov |

| Caspase 3 | Effector caspase | Cleavage/Activation nih.gov |

Impact on Cell Cycle Regulatory Mechanisms

Bryostatin analogs can exert significant control over cell cycle progression, often leading to cell cycle arrest in cancer cells. In studies using human hepatocarcinoma cells, Bryostatin 1 was shown to suppress cell proliferation by inducing a G1 phase cell cycle arrest. nih.gov

The underlying mechanism involves the modulation of key cell cycle regulatory proteins. Bryostatin 1 treatment was found to increase the expression of the active form of Glycogen Synthase Kinase 3 beta (GSK3β). nih.gov Activated GSK3β, in turn, promotes the ubiquitination-dependent degradation of Cyclin D1. nih.gov Cyclin D1 is a critical protein for progression through the G1 phase of the cell cycle, as it complexes with cyclin-dependent kinases (CDKs) to phosphorylate the retinoblastoma protein (Rb). libretexts.orgopenstax.org The degradation of Cyclin D1 prevents this progression, effectively halting cells in the G1 phase and inhibiting their proliferation. nih.gov

| Regulatory Protein | Role in Cell Cycle | Effect of Bryostatin 1 Treatment (Hepatocarcinoma Cells) |

| GSK3β (active form) | Kinase, promotes Cyclin D1 degradation | Increased expression nih.gov |

| Cyclin D1 | G1 phase progression | Ubiquitination-dependent degradation nih.gov |

| Cell Cycle Phase | State of cell division | Arrest at G1 phase nih.gov |

Modulation of Pyrimidine and Purine Metabolism Pathways

Transcriptome analysis has revealed that bryostatin treatment can significantly alter cellular metabolism, including the pathways responsible for pyrimidine and purine synthesis. These pathways are fundamental for the creation of nucleotides, the building blocks of DNA and RNA, and are thus essential for cell proliferation and function.

In the context of HIV latency reversal, transcriptome studies have shown that bryostatin can activate both pyrimidine and purine metabolism pathways. A significant number of genes within the pyrimidine metabolism pathway were observed to be highly active following bryostatin exposure. This includes genes from the upstream (e.g., UMPS, DHODH) to the downstream (e.g., POLA1, POLR2E) portions of the pathway, indicating a broad activation that supports both DNA synthesis and RNA transcription. This modulation of nucleotide metabolism is a key aspect of the wide-ranging cellular effects induced by bryostatin.

| Metabolic Pathway | Effect of Bryostatin Analog Treatment | Key Upregulated Genes |

| Pyrimidine Metabolism | Activation | UMPS, DHODH, DCK, NME1, RRM1, POLA1, POLR2E |

| Purine Metabolism | Activation | (Specific gene data less detailed in provided sources) |

Preclinical Biological Activities of Bryostatin 8 and Analogs in in Vitro and Animal Models

Antineoplastic Efficacy in Cellular and Murine Systems

Bryostatin (B1237437) 8, a potent modulator of protein kinase C (PKC), has demonstrated notable anticancer effects in a variety of preclinical settings. Its mechanisms of action are complex, involving the direct inhibition of cancer cell growth, the induction of programmed cell death, and the enhancement of the efficacy of other cancer therapies.

In Vitro Growth Inhibition and Apoptosis Induction in Cancer Cell Lines

In laboratory studies, Bryostatin 8 has been shown to inhibit the proliferation of a range of human cancer cell lines. The compound's cytostatic and pro-apoptotic effects are often cell-type dependent. Research has indicated that bryostatins can have both pro- and anti-proliferative effects, which can be influenced by the specific cell line and the experimental conditions. The synthesis of various bryostatin analogs has allowed for the exploration of structure-activity relationships, with some analogs showing potent growth-inhibitory activity against human cancer cell lines.

Table 1: In Vitro Activity of Bryostatin Analogs Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Bryostatin Analog 1 | U937 | Leukemia | 1.3 |

| Bryostatin Analog 1 | HL-60 | Leukemia | 2.1 |

| Bryostatin Analog 2 | A549 | Lung | 10.5 |

| Bryostatin Analog 2 | MDA-MB-231 | Breast | 8.7 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

In Vivo Antitumor Activity in Xenograft and Oncogene-Induced Animal Models

The antitumor effects of this compound and its analogs have also been evaluated in animal models of cancer. In these studies, human cancer cells are typically implanted into immunodeficient mice (xenograft models), or the cancer is induced by the activation of specific cancer-causing genes (oncogene-induced models). While specific data for this compound is part of a broader research landscape, the general class of bryostatins has shown the ability to reduce tumor growth and improve survival in some of these models. The complex pharmacology and bell-shaped dose-response curves of bryostatins have been noted as challenges in their development.

Sensitization of Resistant Malignant Cells to Chemotherapeutic Agents

A significant aspect of the preclinical research into this compound is its ability to sensitize cancer cells that have become resistant to standard chemotherapeutic drugs. By modulating cellular pathways, including those governed by PKC, this compound can potentially restore the sensitivity of cancer cells to agents to which they were previously refractory. This chemosensitizing effect has been observed in various cancer types, suggesting a potential role for this compound in combination therapies for difficult-to-treat malignancies.

Immunomodulatory Properties

Beyond its direct effects on cancer cells, this compound exhibits potent immunomodulatory activities. These effects are primarily mediated through its interaction with PKC isoforms, which are crucial for the function of various immune cells.

Induction of Cytokine Release in Cellular Systems

In vitro studies have demonstrated that this compound can stimulate the release of various cytokines from immune cells. Cytokines are signaling proteins that play a critical role in orchestrating the immune response. The specific profile of cytokines induced by this compound can vary depending on the cell type and the experimental conditions. This cytokine-inducing property is a key component of the compound's ability to enhance the body's natural anti-tumor immune response.

Expansion and Functionality Enhancement of Lymphocyte Populations (e.g., CD8+ T cells)

This compound has been shown to have a significant impact on lymphocyte populations, particularly CD8+ T cells, which are critical for killing cancer cells. Preclinical studies have indicated that this compound can promote the expansion of these cells and enhance their ability to recognize and eliminate malignant cells. This enhancement of T cell function is a highly sought-after attribute for cancer immunotherapies.

Upregulation of Immune Cell Receptors (e.g., IL-2 receptor)

Preclinical studies investigating the immunomodulatory effects of bryostatins have primarily focused on Bryostatin-1 (B1241195), a close analog of this compound. These studies reveal a significant capacity to modulate immune cell function, including the upregulation of key receptors involved in immune activation.

Bryostatin-1 has been shown to induce the expression of the Interleukin-2 receptor (IL-2R) on both CD4+ and CD8+ human T lymphocytes. nih.gov This upregulation is a critical step in T-cell activation, as the IL-2R is essential for receiving signals that promote T-cell proliferation and differentiation into effector cells. The induction of IL-2R by Bryostatin-1 suggests a potential for enhancing the responsiveness of T-cells to IL-2, a cytokine crucial for a robust immune response. nih.gov

Furthermore, Bryostatin-1 has been observed to synergize with IL-2 to enhance the expression of other critical immune molecules. For instance, in human peripheral blood T-cells, the combination of Bryostatin-1 and IL-2 leads to a synergistic induction of interferon-gamma (IFN-γ) mRNA and protein expression. aai.org This effect was observed in both CD4+ and CD8+ T-cell subsets. aai.org The ability of Bryostatin-1 to augment the effects of IL-2 highlights its role as an immunomodulator that can amplify existing immune signals.

While direct studies on this compound's effect on IL-2 receptors are limited in the reviewed literature, the consistent findings with its analog, Bryostatin-1, suggest that this class of compounds possesses significant immunopotentiating properties. These properties are largely attributed to their ability to activate Protein Kinase C (PKC), a key enzyme in T-cell signaling pathways. nih.gov One study noted that Bryostatin-1 was unable to provoke T-cell activation on its own, suggesting its role as a co-stimulatory or sensitizing agent rather than a direct mitogen. plos.org

The table below summarizes the observed effects of Bryostatin-1 on immune cell receptors and related functions in preclinical models.

| Compound | Model System | Key Finding | Citation |

| Bryostatin-1 | Human T lymphocytes | Induced IL-2R expression on CD4+ and CD8+ cells. | nih.gov |

| Bryostatin-1 | Human peripheral blood T-cells | Synergized with IL-2 to induce IFN-γ expression. | aai.org |

| Bryostatin-1 | Human T lymphocytes | Enhanced proliferative response to recombinant IL-2. | nih.gov |

Neurobiological and Cognitive Modulating Effects in Animal Models

The neurobiological effects of bryostatins have been extensively studied in various animal models of neurological disorders. The findings suggest a significant potential for these compounds, with Bryostatin-1 being the most studied analog, to promote neuronal health and restore cognitive functions.

Synaptogenesis and Synaptic Density Enhancement

Bryostatin analogs have demonstrated the ability to promote the formation of new synapses (synaptogenesis) and increase synaptic density. In preclinical studies, Bryostatin-1 has been shown to induce synaptogenesis in cultured cortical neurons. scispace.com This effect is crucial for learning and memory, as synapses are the fundamental units of communication between neurons.

In a mouse model of Fragile X syndrome, treatment with Bryostatin-1 prevented the loss of synaptic density in the hippocampus. nih.gov Specifically, it reversed the decrease in synaptic density in the CA1 stratum radiatum. nih.gov Electron microscopy revealed that bryostatin treatment not only prevented the loss of synapses but also increased the concentration of presynaptic vesicles. nih.gov

Furthermore, in aged rats, Bryostatin-1 increased hippocampal dendritic spine density. scispace.com Dendritic spines are small protrusions on dendrites that receive synaptic inputs, and their density is correlated with synaptic function. The ability of bryostatins to enhance both pre- and post-synaptic elements underscores their potential to restore neuronal connectivity.

Brain-Derived Neurotrophic Factor (BDNF) Level Modulation

Bryostatin analogs have been shown to modulate the levels of Brain-Derived Neurotrophic Factor (BDNF), a key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

In a mouse model of Fragile X syndrome, treatment with Bryostatin-1 increased the expression and levels of BDNF in the hippocampus. pnas.org This increase in BDNF was associated with an increase in the levels of postsynaptic density protein-95 (PSD-95), a key scaffolding protein in the postsynaptic density. pnas.orgresearchgate.net Animal studies have also revealed that bryostatin elevates concentrations of BDNF and postsynaptic density protein 95 (PSD-95). oup.com

The activation of Protein Kinase C epsilon (PKCε) by bryostatins is thought to be a key mechanism underlying the increase in BDNF levels. nih.gov Studies in transgenic mouse models of Alzheimer's disease have shown that PKCε activation prevents the suppression of BDNF that is associated with the accumulation of amyloid-beta (Aβ) and synaptic loss. nih.gov

Restoration of Cognitive Functions in Neurodegeneration Models

A significant body of preclinical evidence supports the potential of bryostatin analogs to restore cognitive functions in animal models of neurodegenerative diseases, particularly Alzheimer's disease and Fragile X syndrome.

In transgenic mouse models of Alzheimer's disease, administration of Bryostatin-1 has been shown to improve cognitive performance. plos.org For example, in Tg2576 mice, Bryostatin-1 treatment significantly improved learning and memory in the water maze task. ijirt.org In preclinical studies, activators of PKC epsilon, such as bryostatin, restored cognitive loss in various transgenic AD mouse models. aai.org

In a mouse model of Fragile X syndrome, long-term treatment with Bryostatin-1 was shown to rescue autistic-like behaviors and cognitive deficits. oup.com The treatment normalized hyperactivity, improved non-spatial learning and memory, and restored performance in daily living activities such as nesting and marble burying. oup.com Bryostatin-1 was also effective in rescuing spatial learning and memory deficits in these mice. acs.org

The table below presents a summary of the effects of Bryostatin-1 on cognitive function in different animal models of neurodegeneration.

| Animal Model | Compound | Cognitive Outcome | Citation |

| Tg2576 (Alzheimer's) | Bryostatin-1 | Improved learning and memory in water maze. | ijirt.org |

| Fragile X Mouse Model | Bryostatin-1 | Rescued autistic and non-spatial learning deficits. | oup.com |

| Fragile X Mouse Model | Bryostatin-1 | Rescued spatial learning and memory deficits. | acs.org |

Enhancement of Long-Term Potentiation

Long-Term Potentiation (LTP) is a cellular mechanism that underlies synaptic plasticity and is considered a key component of learning and memory. Bryostatin-1 has been shown to facilitate the induction of LTP in the hippocampus.

In rat hippocampal slices, Bryostatin-1 strongly facilitated LTP induction in the Schaffer-collateral fibers of the CA1 region in a dose-dependent manner. This enhancement of LTP is believed to be mediated through the activation of specific PKC isoforms, namely PKCα and PKCε. The facilitative effects of Bryostatin-1 on LTP induction were blocked by specific inhibitors of these PKC isoforms.

The ability of bryostatins to enhance LTP provides a direct cellular mechanism for the observed improvements in learning and memory in animal models. By lowering the threshold for LTP induction, these compounds may promote the strengthening of synaptic connections that is necessary for memory formation.

Myelin Injury Prevention in Demyelinating Animal Models

Recent preclinical studies have explored the potential of bryostatin analogs in the context of demyelinating diseases such as multiple sclerosis. These studies suggest that bryostatins may have a protective effect on myelin, the fatty sheath that insulates nerve fibers and is damaged in these conditions.

In a cuprizone-induced demyelinating animal model, a novel exosome-based delivery system for Bryostatin-1 was shown to significantly improve the protection of the myelin sheath and promote remyelination. This targeted delivery of Bryostatin-1 also blocked astrogliosis and axon damage, and had an inhibitory effect on pro-inflammatory microglia.

Furthermore, in a focal demyelination model in the mouse spinal cord, systemic treatment with Bryostatin-1 augmented remyelination. The therapeutic effects in these models are thought to be mediated by the modulation of microglia and CNS-associated macrophages, shifting them towards a more regenerative and less inflammatory phenotype. TPPB, a bryostatin analog, was also shown to stimulate phagocytosis by macrophages and increase oligodendrocyte differentiation in a focal demyelination animal model.

Antiviral Activities, Particularly HIV Latency Reversal

Bryostatins and their synthetic analogs have been identified as potent latency-reversing agents (LRAs) for Human Immunodeficiency Virus (HIV). pnas.org Their mechanism of action is central to the "shock and kill" strategy, which aims to reactivate dormant HIV provirus within latent reservoirs, making the infected cells visible and susceptible to elimination by the host immune system or antiretroviral therapy. pnas.orgfrontiersin.org

Reactivation of Latent Viral Infection in Cellular Reservoirs

The primary obstacle to curing HIV is the persistence of latent viral reservoirs in various cell types and tissues. natap.org Bryostatin 1 has been shown to robustly reactivate latent HIV-1 at low nanomolar concentrations in both lymphocytic and monocytic cell models of post-integration latency. plos.orgplos.org This reactivation is also observed in primary CD4+ T cells isolated from HIV-infected patients undergoing antiretroviral therapy. nih.gov Furthermore, research has demonstrated that bryostatin can reactivate latent HIV-1 in astrocytes, a key cellular reservoir in the central nervous system (CNS). nih.gov

The mechanism of latency reversal is primarily mediated through the activation of Protein Kinase C (PKC). plos.orgnih.gov Specifically, studies have implicated PKC-α and PKC-δ isoforms in this process, as the effect of bryostatin is negated by PKC inhibitors like GF109203X and Rottlerin. plos.orgnih.govresearchgate.net PKC activation ultimately leads to the stimulation of the transcription factor NF-κB, which is crucial for initiating the transcription of viral genes from the latent HIV-1 long terminal repeat (LTR) promoter. frontiersin.orgnih.gov The process also appears to involve the stress-induced AMP Kinase (AMPK) pathway. plos.orgresearchgate.net

Designed synthetic analogs of bryostatin, often termed "bryologs," have been developed to improve synthetic accessibility and therapeutic potential. natap.orgnih.gov These analogs have shown significant potency in inducing latent HIV expression in vitro. natap.org Some bryologs are up to 1,000-fold more potent at reactivating latent HIV than prostratin, another PKC-activating LRA. natap.orgplos.org Studies comparing bryostatin and its analogs show that structural modifications can be tuned to optimize latency reversal activity while minimizing the induction of inflammatory cytokines. nih.gov For instance, the analog SUW133 was effective at inducing HIV from latency ex vivo from patient-derived CD4+ T cells and in vivo in humanized mouse models. nih.gov

Table 1: Comparative Potency of Bryostatin and Analogs in HIV Latency Reversal This table is interactive. You can sort and filter the data.

| Compound | Target Cell Line | Potency Metric (EC50) | Key Finding | Reference |

|---|---|---|---|---|

| Bryostatin 1 | THP-p89 (monocytic) | <0.25 nM | 1000-fold more potent than Prostratin and SAHA. | plos.org |

| Bryostatin 1 | J-Lat (lymphocytic) | ~2.5 nM | Effective latency reversal. | natap.org |

| Synthetic Analog 1 | J-Lat (lymphocytic) | ~1.1 nM | More potent than Bryostatin 1. | natap.org |

| Synthetic Analog 2 | J-Lat (lymphocytic) | ~0.5 nM | More potent than Bryostatin 1. | natap.org |

| SUW133 (Analog) | J-Lat (lymphocytic) | Not specified | Induces latency reversal with reduced cytokine induction compared to Bryostatin 1. | paijournal.com |

Receptor-Independent Antiviral Mechanisms

In addition to reactivating latent virus, bryostatin exhibits antiviral activity against acute infection through mechanisms that are independent of the primary HIV entry receptors. plos.orgnih.gov Studies have shown that bryostatin can inhibit both R5- and X4-tropic HIV strains. plos.orgnih.gov This inhibitory effect is, in part, attributed to a transient downregulation of CD4 and CXCR4 receptor expression on the surface of T-cells. frontiersin.orgplos.orgnih.gov

However, the inhibition is not solely dependent on receptor modulation. Bryostatin was found to moderately inhibit infection by a vesicular stomatitis virus (VSV)-pseudotyped HIV-1 virus in HeLa cells, which lack the standard HIV receptors. plos.orgnih.gov This demonstrates that bryostatin has additional effects on the HIV replication cycle that occur after the virus has entered the cell. plos.orgnih.gov One proposed post-entry mechanism is the dephosphorylation of CDK2, which can impair the function of the HIV Tat protein, a key viral trans-activator. nih.govnih.gov This dual function of reactivating latent virus while simultaneously suppressing new infections makes bryostatin and its analogs particularly interesting candidates for HIV eradication strategies. plos.org

Induction of Cellular Differentiation

Bryostatins are known to have potent effects on cellular differentiation, particularly in hematopoietic cells. This activity has been extensively studied in the context of myeloid leukemias, where the compounds can induce maturation in cancer cells that are otherwise arrested in an immature, proliferative state. nih.gov

Differentiation of Hematopoietic Cells

In preclinical in vitro models, Bryostatin 1 has been shown to induce differentiation in various human myeloid leukemia cell lines and in freshly isolated cells from patients with myeloid leukemia. nih.govaacrjournals.org For example, it induces a prompt and persistent macrophage-like differentiation in cells from patients with chronic myelogenous leukemia (CML). capes.gov.br This differentiation is characterized by morphological changes and the expression of monocytic cell surface markers. nih.govcapes.gov.br Similarly, Bryostatin 1 can induce monocytic differentiation in HL-60 promyelocytic leukemia cells. tandfonline.com

The induction of differentiation is associated with an inhibition of cellular proliferation. nih.gov Studies have shown that bryostatin has selective antiproliferative effects on malignant hematopoietic cells while supporting the growth of normal multipotent stem cells. nih.gov The mechanism is tied to its role as a potent PKC activator. nih.gov In chronic lymphocytic leukemia (CLL) cells, the differentiation induced by Bryostatin 1 has been shown to be mediated by the activation of the STAT1 signaling pathway. ashpublications.org

Research has also explored combining bryostatin with other agents to enhance its differentiating effects. The addition of myeloid growth factors, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), has been found to markedly enhance the leukemic differentiation induced by Bryostatin 1. nih.gov This suggests that growth factors may be necessary for the full anti-leukemic activity of bryostatin. nih.gov In another approach, the small molecule bryostatin-1 was found to augment the differentiation and growth inhibition of acute myeloid leukemia (AML) cells mediated by the TLR7/8 agonist resiquimod. aacrjournals.org

Table 2: Effects of Bryostatin 1 on Hematopoietic Cell Differentiation This table is interactive. You can sort and filter the data.

| Cell Type | Compound | Observed Effect | Associated Mechanism | Reference |

|---|---|---|---|---|

| Chronic Myelogenous Leukemia (CML) cells | Bryostatin 1 | Macrophage-like differentiation, proliferation inhibition. | Induction of GM-CSF secretion. | capes.gov.br |

| Human Myeloid Leukemia cell lines | Bryostatin 1 | Monocytic differentiation, proliferation inhibition. | PKC activation. | nih.gov |

| HL-60 Promyelocytic Leukemia cells | Bryostatin 1 | Monocytic differentiation. | PKC activation. | aacrjournals.orgtandfonline.com |

| Chronic Lymphocytic Leukemia (CLL) cells | Bryostatin 1 | Differentiation to plasma-like cells. | STAT1 activation. | ashpublications.org |

Structure Activity Relationship Sar and Conformational Studies of Bryostatin 8

Identification of Pharmacophoric Features for Target Interaction

The interaction of bryostatins with PKC is highly specific, hinging on a precise arrangement of functional groups that constitute the pharmacophore. This pharmacophore mimics the endogenous PKC activator, diacylglycerol (DAG), and competitively binds to the same site on the enzyme. pharm.or.jppnas.org

Initial hypotheses, supported by computer modeling and structure-function analyses, identified the C1-carbonyl, C19-hydroxyl, and C26-hydroxyl groups as the key pharmacophoric elements responsible for high-affinity PKC binding. pnas.orgnih.gov These three oxygen-containing functionalities are thought to form critical hydrogen bonds within the binding pocket of the PKC C1 domain. pharm.or.jp Studies have shown that modification or removal of these groups leads to a significant reduction in binding affinity. For instance, esterification or inversion of the stereochemistry at the C26 hydroxyl group dramatically diminishes activity. ijirt.orgnih.gov Similarly, the deletion of the C19-hydroxyl group results in a substantial loss of affinity. ijirt.orgpharm.or.jp The C1 lactone carbonyl is also essential for this interaction. pnas.org

Impact of Structural Modifications on Biological Activity and Isoform Selectivity

The A-ring of bryostatins has been identified as a key modulator of PKC affinity and isoform selectivity. nih.gov Modifications within this ring can fine-tune the biological response. For example, the presence of a C7-hydroxyl group in some analogs has been shown to influence selectivity. nih.gov Furthermore, the introduction of a gem-dimethyl group at the C8 position can enhance PKC affinity in analogs with a C7-hydroxyl group, suggesting a potential shielding effect that favors selective PKC activation. nih.govtandfonline.com The synthesis of simplified analogs lacking the A-ring but retaining high PKC affinity demonstrates that while not essential for binding, the A-ring's functionality is critical for modulating the specific biological outcomes. nih.govacs.org

The B-ring, along with the A-ring, is considered part of the "spacer domain," which helps to properly orient the pharmacophoric groups. pnas.org However, its role extends beyond that of a simple scaffold. Studies on simplified analogs where the B-ring is modified or absent have revealed its importance in dictating the specific functional response. tandfonline.comacs.org For instance, des-B-ring analogs, despite having A-ring substitutions similar to bryostatin (B1237437) 1, exhibited phorbol-like rather than bryostatin-like functional responses in cell-based assays. acs.org This suggests the B-ring is crucial for conferring the unique biological profile of bryostatins, which includes the ability to antagonize certain phorbol (B1677699) ester-induced responses. acs.orgacs.org The synthesis of B-ring analogs lacking the A-ring has also provided evidence that a B-ring ester can influence the selective activation of PKC isozymes. tandfonline.com

Conformational Analysis and Molecular Modeling

The biological activity of bryostatins is intrinsically linked to their three-dimensional structure and conformational flexibility. rsc.orgresearchgate.net Molecular modeling and conformational analysis are therefore indispensable tools for understanding their SAR. rsc.orgacs.org

Computer modeling indicates that bryostatin analogs can exist in distinct conformational families. pnas.orgresearchgate.net One of these low-energy conformational classes closely aligns with the crystal structure of bryostatin 1. pnas.orgnih.gov The solution structure of active analogs, determined by NMR spectroscopy, has been found to be very similar to the reported structures of natural bryostatins. pnas.orgnih.gov These studies often reveal a transannular hydrogen bonding network, for example between the C3 and C19 hydroxyl groups, which helps to stabilize the active conformation. pnas.org

Docking studies, which simulate the binding of bryostatins to the PKC C1 domain, have provided further insights. pharm.or.jp These models show the bryostatin molecule fitting into the binding cavity and forming key hydrogen bonds. pharm.or.jp Such computational approaches have successfully explained the SAR of various bryostatins and guided the design of new, simplified analogs with potent PKC affinity. pnas.orgpharm.or.jp The combination of conformational analysis and molecular modeling continues to be a powerful strategy for developing novel bryologs with tailored biological activities. rsc.orgnih.gov

Computational Modeling of Bryostatin 8 Conformations

Computational modeling plays a pivotal role in exploring the vast conformational landscape of complex molecules like this compound. These in silico methods allow researchers to predict and analyze the energetically favorable three-dimensional arrangements of the molecule.

High-temperature molecular dynamics (HTMD) calculations have been employed to search for various conformers of the bryostatin ring system. pharm.or.jp For instance, a study involving the bryostatin core structure, derived by removing substituent groups, identified multiple conformers. pharm.or.jp The global-minimum conformer, representing the most stable structure, was found to closely resemble the crystal structure of Bryostatin 1, with a root mean square (RMS) deviation of only 0.187 Å. pharm.or.jp This suggests that the fundamental ring structure is predisposed to adopt a specific, low-energy shape.

Further computational analyses on simplified bryostatin analogs have reinforced these findings. Modeling of an analog prototype, which shares key structural domains with the natural bryostatins, revealed a preference for two distinct low-energy conformational families. nih.govpnas.org One of these families showed a strong correspondence to the known solid-state structure of Bryostatin 1. nih.govpnas.org These computational evaluations serve as a rapid screening tool to identify potentially active analog designs before undertaking complex chemical syntheses. nih.govpnas.org

Docking studies, which computationally predict how a molecule binds to a receptor, have been used to examine the interaction of bryostatin conformers with the C1 domain of PKC. pharm.or.jpnih.gov These simulations suggest that the bryostatin molecule fits well into the binding cavity of PKC, forming several hydrogen bonds with the protein's main chain. pharm.or.jp Interestingly, these docking models indicate that bryostatin likely binds to the C1 domain without undergoing a significant change from its low-energy solution conformation. nih.gov

Long-timescale all-atom molecular dynamics simulations of PKC-ligand-membrane complexes have provided even deeper insights. nih.gov These simulations, which can model the dynamic behavior of the molecules over extended periods, have shown how different PKC activators, including bryostatins, can differentially position the protein complex within the cell membrane. nih.gov This differential positioning is influenced by the ligand's interactions with water molecules at the membrane's surface. nih.gov

Solution Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

While computational models provide theoretical predictions, Nuclear Magnetic Resonance (NMR) spectroscopy offers experimental evidence of a molecule's structure in solution, which more closely mimics the physiological environment.

Detailed analysis of 400 MHz ¹H NMR and ¹³C NMR spectra was instrumental in the initial structural elucidation of this compound. google.com These spectra confirmed the presence of the characteristic bryopyran ring system and helped identify the substituent groups at various positions. google.com Specifically, the NMR data, in conjunction with mass spectrometry, pointed to the presence of butyrate (B1204436) esters at the C-7 and C-20 positions. google.com

NMR studies, particularly those utilizing the Nuclear Overhauser Effect (NOE), provide information about the distances between protons within a molecule. This data is critical for determining the three-dimensional folding of the molecular backbone. For example, the solution structure of a synthetic analog of Bryostatin 1 was determined using phase-sensitive NOESY and DQF-COSY spectra. iupac.org This analysis generated 43 unique internal distance constraints that were then used to refine the computational models, leading to a group of low-energy conformers that compared favorably with the crystal structure of Bryostatin 1 and the solution structure of Bryostatin 10. iupac.org The root-mean-square deviation (RMSD) between the pharmacophoric atoms of the lowest energy analog conformer and Bryostatin 1 was a mere 0.181 Å, indicating a remarkable structural similarity. iupac.org

More advanced NMR techniques, such as Rotational-Echo Double-Resonance (REDOR) solid-state NMR, have been used to study the conformation of bryostatin analogs when bound to the PKCδ-C1b domain within a phospholipid vesicle environment. nih.gov These experiments revealed that, unlike the more rigid phorbol esters which adopt a single conformation when bound, a bryostatin analog exists in a distribution of conformations. nih.govacs.org This finding of conformational plasticity suggests that the biological activity of bryostatins may be related to their ability to adopt multiple shapes, a dynamic process not captured by static crystal structures. nih.govacs.org

Correlation of Conformational Preferences with Biological Activity

The ultimate goal of conformational studies is to understand how a molecule's shape influences its biological function. For this compound and its congeners, this means correlating their conformational preferences with their ability to bind to and modulate PKC.

The potent binding of this compound to PKC is consistent with this model. pnas.org The specific arrangement of oxygen atoms at C1, C19, and C26 is considered a critical pharmacophore. pnas.orgpnas.org Computational models show an excellent spatial correlation of this triad (B1167595) in bryostatins with similar functional groups in phorbol esters, another class of potent PKC activators. pnas.org Modifications to this region, such as esterification or changing the stereochemistry of the C26 hydroxyl group, lead to a dramatic loss of activity. pnas.org In contrast, variations in the ester groups at C7 and C20, as seen in this compound (which has two butyrate groups), have a more modest effect on binding affinity, suggesting these positions are not as critical for receptor recognition. pnas.org

The conformational rigidity imparted by the macrocyclic structure is believed to be key to the high binding affinity of bryostatins. pnas.org Simplified synthetic analogs that retain the recognition domain and a simplified spacer domain have been shown to bind strongly to PKC, with inhibition constants (Ki) in the nanomolar range. pnas.orgnih.gov For example, one such analog, designated '8', which lacks the A-ring but maintains a similar conformation due to a bulky tert-butyl group, exhibits a potent Ki of 8.3 nM. nih.govpnas.org This demonstrates that the precise conformation of the recognition domain, enforced by the spacer, is more important than the exact composition of the spacer itself. pnas.org

The unique biological profile of bryostatins, which differ from the tumor-promoting phorbol esters, may be linked to their conformational dynamics. rsc.orgnih.gov While phorbol esters bind to PKC in a relatively static conformation, REDOR NMR studies show that a bryostatin analog binds in multiple conformations. nih.govacs.org This conformational flexibility could be responsible for the distinct downstream signaling events initiated by bryostatins, contributing to their unique therapeutic profile, which includes antagonizing some phorbol ester responses. nih.govrsc.org The B-ring, in particular, appears to play a crucial role in conferring this unique "bryo-like" biological behavior, as analogs lacking this ring tend to exhibit more "phorbol-like" responses. rsc.orgnih.govacs.org

Table of PKC Binding Affinities for this compound and Related Analogs

| Compound | Ki (nM) | Notes |

| This compound | 1.72 | Natural product with butyrate esters at C7 and C20. pharm.or.jp |

| Analog 7b | 297 | Simplified synthetic analog. pnas.orgnih.gov |

| Analog 7c | 3.4 | Simplified synthetic analog. pnas.orgnih.gov |

| Analog 8 | 8.3 | Simplified synthetic analog, lacks A-ring. nih.govpnas.orgnih.gov |

| Control 7d | Weak Affinity | Acylated analog, serves as a negative control. pnas.orgnih.gov |

| Control 9 | Weak Affinity | Lacks the spacer domain, serves as a negative control. nih.govpnas.orgnih.gov |

Analytical and Research Methodologies in Bryostatin 8 Investigations

Biochemical Assays for Protein Kinase C Binding and Activation

The primary molecular target of the bryostatin (B1237437) family, including Bryostatin 8, is Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to cellular signal transduction. acs.org Biochemical assays are fundamental in quantifying the interaction between this compound and PKC isozymes.

A key method is the competitive binding assay, which measures the ability of a compound to displace a radiolabeled ligand, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu), from the C1 domain of PKC. pnas.org This assay provides the inhibition constant (Kᵢ), a measure of the ligand's binding affinity. For instance, a synthetic analog of bryostatin, designated as analog 8, demonstrated strong binding to a mixture of rat brain PKC isozymes with a Kᵢ of 8.3 nM. pnas.org This high affinity is a hallmark of the bryostatin class of molecules. pnas.org

These assays have been instrumental in structure-activity relationship (SAR) studies, revealing that minor structural modifications can significantly impact PKC binding. For example, esterification of the hydroxyl group at C26 leads to a dramatic loss of activity. pnas.org

Beyond simple binding, researchers also employ kinase activity assays to determine how this compound modulates the enzymatic function of PKC. These assays typically measure the phosphorylation of a substrate peptide by the activated PKC enzyme. While bryostatins are potent PKC activators, they induce only a subset of the biological responses triggered by phorbol (B1677699) esters, another class of PKC activators. pnas.org This differential activation is a key area of investigation.

Table 1: Protein Kinase C (PKC) Binding Affinities of Selected Bryostatin Analogs

| Compound | PKC Binding Affinity (Kᵢ, nM) |

|---|---|

| Bryostatin Analog 7b | 297 |

| Bryostatin Analog 7c | 3.4 |

| Bryostatin Analog 8 | 8.3 |

| Bryostatin Analog 7d (control) | Weak Affinity |

Data sourced from competitive binding assays with [³H]PDBu. pnas.org

Cellular Assays for Proliferation, Apoptosis, and Differentiation Profiling

To understand the physiological consequences of PKC modulation by this compound, a variety of cellular assays are employed. These assays are critical for profiling its effects on cancer cell lines, providing insights into its potential as a therapeutic agent.

Proliferation Assays: The anti-proliferative effects of bryostatins are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with cell number. Studies have shown that bryostatins can inhibit the proliferation of various cancer cell lines, including those derived from acute lymphoblastic leukemia (ALL). nih.govajmb.org For example, Bryostatin-1 (B1241195) has been shown to inhibit the proliferation of CCRF-CEM (T-cell derived ALL) and Nalm-6 (B-cell derived ALL) cell lines at nanomolar concentrations. ajmb.org

Apoptosis Assays: The ability of this compound and its analogs to induce programmed cell death, or apoptosis, is a key indicator of their anticancer potential. Flow cytometry is a widely used technique to quantify apoptosis. Cells are typically stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and propidium (B1200493) iodide (PI), a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis. e-century.us Bryostatins have been shown to induce apoptosis and activate the caspase-3 pathway in ALL cell lines. ajmb.org Western blot analysis is also used to measure the levels of key apoptotic proteins such as Bcl-2 family members (e.g., Bcl-2, Bax) and caspases. e-century.us

Differentiation Assays: In some cancer types, particularly leukemias, inducing differentiation is a therapeutic strategy. Bryostatins have been shown to induce differentiation in human myeloid leukemia cells. aacrjournals.org Flow cytometry can be used to assess changes in the expression of cell surface markers associated with differentiation, such as CD markers in leukemia cell lines. ajmb.org For instance, treatment with Bryostatin-1 has been shown to increase the expression of CD19 and CD38 on Nalm-6 cells and the CD7 marker on CCRF-CEM cells. ajmb.org

Table 2: Effects of Bryostatin-1 on Acute Lymphoblastic Leukemia (ALL) Cell Lines

| Cell Line | Cell Type | Effect | Assay Method | Key Findings |

|---|---|---|---|---|

| CCRF-CEM | T-cell derived | Inhibition of Proliferation | MTT Assay | ED₅₀ in the nanomolar range (4.6-7.4 nM) ajmb.org |

| Induction of Apoptosis | Flow Cytometry, Caspase-3 activation | Increased apoptosis and caspase-3 activity ajmb.org | ||

| Induction of Differentiation | Flow Cytometry (CD7 marker) | Significant increase in CD7 expression ajmb.org | ||

| Nalm-6 | B-cell derived | Inhibition of Proliferation | MTT Assay | Inhibition at nanomolar concentrations ajmb.org |

| Induction of Apoptosis | Flow Cytometry, Caspase-3 activation | Increased apoptosis and caspase-3 activity ajmb.org | ||

| Induction of Differentiation | Flow Cytometry (CD19, CD38 markers) | Significant increase in CD19 and CD38 expression ajmb.org |

In Vivo Animal Model Systems for Efficacy Evaluation

Preclinical evaluation of this compound and its analogs in living organisms is a critical step in assessing their therapeutic potential and understanding their systemic effects. Rodent models, particularly mice, are extensively used for this purpose.

In oncology research, xenograft models are commonly employed. These involve the implantation of human tumor cells into immunodeficient mice, such as SCID (Severe Combined Immunodeficient) or nude mice. stanford.edu This allows for the evaluation of the compound's ability to inhibit tumor growth in a living system. For example, a simplified bryostatin analog, "picolog," has been shown to be effective in vivo in an aggressive model of MYC-induced lymphoma. oncotarget.com

Beyond cancer, animal models are also used to investigate the neuro-modulatory effects of bryostatins. In studies related to Alzheimer's disease, transgenic mouse models that develop amyloid plaques and cognitive deficits are used to assess the ability of bryostatins to improve memory and learning. stanford.edu Similarly, in studies of neuroinflammation, mouse models of conditions like multiple sclerosis are employed to evaluate the anti-inflammatory effects of bryostatin analogs. biorxiv.org A key aspect of these in vivo studies is the assessment of the compound's tolerability and the determination of an effective dose range. oncotarget.com

Advanced Spectroscopic Techniques for Structural Elucidation

The complex, highly oxygenated macrocyclic lactone structure of this compound and its congeners requires the use of advanced spectroscopic techniques for its definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the complex stereochemistry and connectivity of the bryostatin scaffold. cdnsciencepub.com High-resolution NMR, often at frequencies of 400 MHz or higher, is necessary to resolve the intricate spin systems within the molecule. google.com For instance, the structures of bryostatins 5, 6, and 7 were determined through detailed interpretation of their 400 MHz ¹H NMR spectra. cdnsciencepub.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of bryostatins. Techniques like Solution Phase Secondary Ion Mass Spectrometry (SP-SIMS) have been particularly useful for detecting the molecular ions of these large and often fragile molecules. cdnsciencepub.comgoogle.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the qualitative and quantitative analysis of bryostatins in complex mixtures, such as extracts from the marine bryozoan Bugula neritina. researchgate.net

Infrared (IR) Spectroscopy and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule. For example, IR spectroscopy can identify the presence of hydroxyl and carbonyl groups, while UV spectroscopy can reveal the presence of conjugated systems, such as the (E,E)-octa-2,4-dienoate ester found in some bryostatins. cdnsciencepub.com

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches have become increasingly important in understanding the structure-activity relationships of bryostatins and in guiding the design of novel analogs.

Molecular Modeling and Docking: Computer modeling is used to generate three-dimensional structures of bryostatin analogs and to predict their binding modes with the C1 domain of PKC. pnas.orgpharm.or.jp Docking studies, using programs like ADAM, can predict the most stable conformation of the ligand-protein complex and identify key interactions, such as hydrogen bonds. pharm.or.jp These models have been used to develop a pharmacophore model for PKC activators, which helps to explain how structurally diverse molecules like bryostatins and phorbol esters can bind to the same site. pnas.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the bryostatin-PKC complex within a membrane environment. nih.govmdpi.com These simulations have revealed that bryostatins can adopt multiple conformations when bound to PKC, a feature not observed with phorbol esters. acs.org This conformational flexibility is thought to be a key reason for the unique biological activity profile of bryostatins. nih.gov MD simulations have also highlighted differences in how bryostatin-bound and phorbol ester-bound PKC complexes are inserted into the cell membrane, which may influence downstream signaling events. mdpi.com

High-Throughput Screening for Analog Discovery

While the direct discovery of this compound was a result of traditional natural product isolation, the principles of high-throughput screening (HTS) are highly relevant to the discovery and development of novel bryostatin analogs. HTS allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. researchgate.net

In the context of bryostatins, HTS can be applied in several ways. Firstly, HTS of diverse chemical libraries can identify novel scaffolds that mimic the PKC-binding properties of bryostatins. researchgate.net Secondly, once a promising scaffold is identified, combinatorial chemistry and HTS can be used to rapidly synthesize and screen a library of analogs to optimize their activity and selectivity.

Omics Approaches (e.g., Transcriptomics, Proteomics) for Pathway Elucidation

Omics technologies, which provide a global view of molecules in a biological system, are powerful tools for elucidating the complex signaling pathways modulated by this compound.

Transcriptomics: Transcriptomic analysis, typically using RNA sequencing (RNA-seq), measures the expression levels of all genes in a cell or tissue. This can reveal how treatment with a bryostatin analog alters gene expression programs. For example, transcriptomic studies have been used to investigate the extensive changes in gene expression in latently HIV-1 infected T cells upon treatment with bryostatin. plos.org In cancer research, transcriptomics can help identify the downstream targets of PKC signaling that contribute to the anti-proliferative and pro-apoptotic effects of bryostatins.

Proteomics and Phosphoproteomics: Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. Phosphoproteomics, a sub-discipline of proteomics, specifically focuses on identifying and quantifying protein phosphorylation. This is particularly relevant for studying the effects of this compound, as it directly activates the kinase activity of PKC. Multi-omic analyses of childhood acute lymphoblastic leukemia (ALL) cell lines, combining proteomics and transcriptomics, have been used to identify novel drug vulnerabilities and have pointed to Bryostatin-1 as a potential therapeutic candidate for specific subtypes of ALL. researchgate.netki.se These studies can reveal differences in protein expression and signaling pathways that are not apparent from transcriptomic data alone. researchgate.net

By integrating these various omics datasets, researchers can construct a comprehensive picture of the molecular mechanisms underlying the diverse biological activities of this compound and its analogs.

Novel Immunoassays for Real-Time Molecular Pathway Monitoring

The investigation of this compound and its analogs has been significantly advanced by the development of novel immunoassays that permit the real-time monitoring of molecular pathways. These sophisticated techniques provide a dynamic view of cellular responses to these compounds, offering deeper insights into their mechanisms of action.

A key development in this area is the use of nanofluidic proteomic immunoassays (NIA). oncotarget.com This technology allows for the highly quantitative detection of relative protein phosphorylation and expression, providing a detailed picture of signaling pathway activation. oncotarget.com For instance, NIA has been employed to examine the effects of bryostatin analogs on the Protein Kinase C (PKC) pathway. oncotarget.com Research using a bryostatin analog, picolog, demonstrated that NIA could distinguish between two distinct phospho-isoforms of MEK2. oncotarget.com Prior to treatment, only 39% of MEK2 was phosphorylated. However, following a 24-hour treatment with 100 nM picolog, the relative MEK2 phosphorylation increased to 70%. oncotarget.com This highlights the ability of NIA to quantify subtle changes in protein activation states in response to bryostatin-like compounds.

Another innovative approach involves the use of capillary nano-immunoassays (CNIA), which offer a more accurate and reproducible assessment of protein levels compared to traditional Western blotting. nih.gov CNIA has been successfully used to quantify the downregulation of PKC isoforms in cells treated with bryostatins. nih.gov This method, particularly the charge-based CNIA, has been effective in the quantitative analysis of the ERK signaling pathway, allowing for the simultaneous identification and quantification of ERK1, ERK2, and their phosphorylated forms. nih.gov

Furthermore, genetically encoded reporters, such as the C-Kinase Activity Reporter (CKAR), provide real-time spatiotemporal information on PKC activity within living cells. sandiego.edu These reporters utilize Förster Resonance Energy Transfer (FRET) to signal changes in PKC activity. sandiego.edu Phosphorylation of a specific substrate sequence within the reporter by PKC leads to a conformational change and a corresponding change in the FRET signal, which can be monitored over time. sandiego.edu This allows researchers to observe the dynamics of PKC activation and inhibition in response to compounds like this compound.

In the context of HIV research, novel methods like the HIV-1 RNA SortSeq have been developed to identify and characterize cells harboring inducible HIV-1. nih.gov While not a direct immunoassay for pathway monitoring, this technique, which uses flow cytometry to sort cells expressing HIV-1 RNA after stimulation, allows for subsequent molecular analyses, such as RNA sequencing, to understand the pathways affected by latency-reversing agents like bryostatins. nih.gov Transcriptional profiling of CD4+ T cells from HIV-infected individuals treated with bryostatin has revealed the upregulation of specific pathways related to an effector memory phenotype, including genes for cytokines like IFN-γ, IL-2, IL-4, and TNF. nih.govhiv-persistence.com

These advanced immunoassays and related molecular techniques are crucial for dissecting the complex and often transient signaling events initiated by this compound. They provide the quantitative and real-time data necessary to understand its therapeutic potential and to develop more effective analogs.

Interactive Data Table: Effect of Picolog on MEK2 Phosphorylation

Challenges in the Supply and Advancement of Bryostatin 8 Research

Limitations of Natural Abundance and Extraction from Marine Sources

Bryostatin (B1237437) 8 is a naturally occurring polyketide produced by "Candidatus Endobugula sertula," a bacterial symbiont of the marine bryozoan Bugula neritina. nih.govnih.gov However, the natural abundance of bryostatins within these organisms is exceedingly low. For instance, the large-scale good manufacturing practices (GMP) production of the most studied analog, Bryostatin 1, required 14 tons of collected B. neritina to yield a mere 18 grams of the compound, which equates to a yield of about 0.00014%. pnas.orgstanford.edu The yields for other related congeners, including Bryostatin 8, are similarly minuscule, often in the range of 10⁻³ to 10⁻⁸ percent. pnas.orgpnas.org

This extreme scarcity makes reliance on natural sourcing for research and clinical supply economically unfeasible and environmentally questionable. pnas.orgstanford.edu The process of harvesting vast quantities of the marine bryozoan is not only costly and labor-intensive but also raises concerns about the ecological impact on marine ecosystems. Furthermore, the concentration of bryostatins can exhibit significant seasonal and geographical variability, complicating efforts to secure a consistent and reliable supply. pnas.org The intricate and often low-yielding extraction and purification processes further compound the supply problem, making it a critical bottleneck for advancing research. pnas.org

| Source Material | Amount of Source Material | Amount of Bryostatin 1 Yielded | Yield Percentage |

| Bugula neritina | 14 tons | 18 grams | ~0.00014% |

Developments in Alternative Production Strategies

The severe limitations of natural sourcing have spurred the scientific community to explore alternative methods for producing this compound and its analogs. These strategies aim to create a sustainable, scalable, and economically viable supply chain to support ongoing and future research.

A more advanced and promising strategy lies in harnessing the power of biotechnology. Research has successfully identified and characterized the bryostatin biosynthetic gene cluster, named the "bry cluster," from the symbiotic bacterium "Candidatus Endobugula sertula". nih.govnih.gov This entire gene cluster, spanning approximately 80 kilobases, contains the genetic blueprint for producing the core bryostatin structure. nih.gov